Cas no 1016791-55-1 (N-hydroxy-2-methylquinoline-4-carboxamide)

N-Hydroxy-2-methylquinoline-4-carboxamide is a quinoline-based carboxamide derivative with notable applications in medicinal chemistry and biochemical research. Its structure features a hydroxamic acid moiety, which confers metal-chelating properties, making it useful in studies involving metalloenzyme inhibition, particularly histone deacetylases (HDACs). The methyl group at the 2-position enhances stability and modulates electronic effects, while the carboxamide functionality contributes to selective binding interactions. This compound serves as a versatile intermediate for synthesizing bioactive molecules, including potential anticancer and anti-inflammatory agents. Its well-defined chemical properties and compatibility with further functionalization make it valuable for structure-activity relationship (SAR) studies and drug discovery efforts.
N-hydroxy-2-methylquinoline-4-carboxamide structure
1016791-55-1 structure
Product Name:N-hydroxy-2-methylquinoline-4-carboxamide
CAS No:1016791-55-1
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD09935718
CID:4567107
PubChem ID:24697010
Update Time:2025-10-28

N-hydroxy-2-methylquinoline-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarboxamide, N-hydroxy-2-methyl-
    • N-hydroxy-2-methylquinoline-4-carboxamide
    • MDL: MFCD09935718
    • Inchi: 1S/C11H10N2O2/c1-7-6-9(11(14)13-15)8-4-2-3-5-10(8)12-7/h2-6,15H,1H3,(H,13,14)
    • InChI Key: SWMIHIJSZQNXPH-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C(C(NO)=O)=CC=1C

Computed Properties

  • Exact Mass: 202.074228g/mol
  • Monoisotopic Mass: 202.074228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 202.21g/mol
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.2Ų

N-hydroxy-2-methylquinoline-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C100248-10mg
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1
10mg
$ 50.00 2022-06-06
TRC
C100248-50mg
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1
50mg
$ 160.00 2022-06-06
TRC
C100248-100mg
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1
100mg
$ 250.00 2022-06-06
Chemenu
CM411255-250mg
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1 95%+
250mg
$303 2022-06-14
Chemenu
CM411255-500mg
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1 95%+
500mg
$545 2022-06-14
Chemenu
CM411255-1g
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1 95%+
1g
$716 2022-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1553605-1g
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1 98%
1g
¥5582 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1553605-5g
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1 98%
5g
¥18145 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1553605-10g
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1 98%
10g
¥28996 2023-04-17
Enamine
EN300-208950-0.05g
N-hydroxy-2-methylquinoline-4-carboxamide
1016791-55-1 95%
0.05g
$153.0 2023-09-16

N-hydroxy-2-methylquinoline-4-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1016791-55-1)N-hydroxy-2-methylquinoline-4-carboxamide
Order Number:A1020549
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):391.0
Email:sales@amadischem.com

Additional information on N-hydroxy-2-methylquinoline-4-carboxamide

N-Hydroxy-2-Methylquinoline-4-Carboxamide: A Comprehensive Overview

N-Hydroxy-2-Methylquinoline-4-Carboxamide, also known by its CAS number 1016791-55-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of quinoline derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The molecule's structure, comprising a quinoline ring with specific substituents, contributes to its unique properties and potential uses.

The synthesis of N-Hydroxy-2-Methylquinoline-4-Carboxamide involves a series of well-established organic reactions, including Friedländer synthesis and subsequent functionalization steps. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for research and development purposes. Its structural features, such as the hydroxyl group at position 4 and the methyl substitution at position 2, play a crucial role in determining its chemical reactivity and biological behavior.

One of the most promising aspects of N-Hydroxy-2-Methylquinoline-4-Carboxamide is its demonstrated antimicrobial activity. Studies have shown that this compound exhibits potent inhibitory effects against various bacterial and fungal strains, making it a potential candidate for the development of novel antimicrobial agents. Furthermore, its ability to modulate cellular signaling pathways has been explored in recent research, highlighting its potential role in treating inflammatory diseases and cancer.

In addition to its pharmacological applications, N-Hydroxy-2-Methylquinoline-4-Carboxamide has also found utility in the field of agricultural chemistry. Its ability to act as a plant growth regulator has been investigated, with promising results indicating enhanced crop yields under controlled conditions. This dual functionality underscores the versatility of quinoline derivatives in addressing multiple challenges across different industries.

Recent studies have delved into the mechanistic insights behind the biological activities of N-Hydroxy-2-Methylquinoline-4-Carboxamide. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics calculations, to elucidate the interactions between this compound and its target biomolecules. These findings not only enhance our understanding of its mode of action but also pave the way for rational drug design based on this scaffold.

The development of novel analogs derived from N-Hydroxy-2-Methylquinoline-4-Carboxamide is an active area of research. By modifying specific substituents on the quinoline ring, scientists aim to optimize the compound's pharmacokinetic properties, bioavailability, and efficacy. Such efforts are expected to yield next-generation therapeutics with improved safety profiles and therapeutic indices.

In conclusion, N-Hydroxy-2-Methylquinoline-4-Carboxamide stands as a testament to the ingenuity of modern chemical research and its potential to address pressing global challenges. With ongoing advancements in synthetic chemistry and drug discovery, this compound continues to be a focal point for innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1016791-55-1)N-hydroxy-2-methylquinoline-4-carboxamide
A1020549
Purity:99%
Quantity:1g
Price ($):391.0
Email